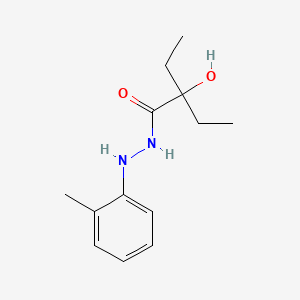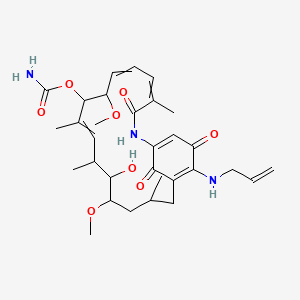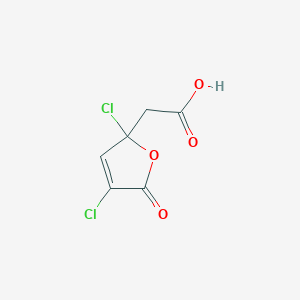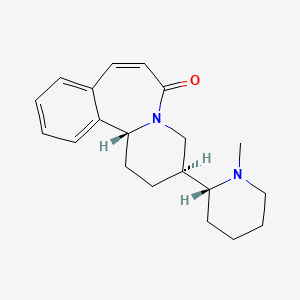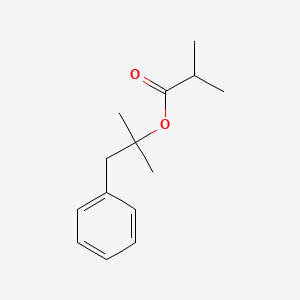
Isobutyrate de diméthylbenzylcaryle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dimethyl benzyl carbinyl isobutyrate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Its pleasant odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of aromatherapy.
Industry: Widely used in the fragrance industry, it is a key ingredient in many perfumes and scented products
Méthodes De Préparation
Dimethyl benzyl carbinyl isobutyrate can be synthesized through the direct esterification of dimethyl benzyl carbinol with isobutyric acid in the presence of a catalyst. This reaction is typically carried out under azeotropic conditions to facilitate the removal of water and drive the reaction to completion . Industrial production methods often involve the use of strong acids like sulfuric acid as catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Dimethyl benzyl carbinyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Mécanisme D'action
The mechanism of action of dimethyl benzyl carbinyl isobutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. Upon inhalation, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity odor. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .
Comparaison Avec Des Composés Similaires
Dimethyl benzyl carbinyl isobutyrate can be compared with other similar compounds such as:
Dimethyl benzyl carbinyl butyrate: Similar in structure but with a butyrate ester group instead of isobutyrate, leading to slight differences in odor and stability.
Benzyl salicylate: Another fragrance compound with a different ester group, used for its floral scent.
Linalyl isobutyrate: Used in citrus and floral fragrances, it has a different alcohol component but shares the isobutyrate ester group.
These comparisons highlight the unique properties of dimethyl benzyl carbinyl isobutyrate, particularly its stability and pleasant fruity odor, making it a valuable compound in the fragrance industry .
Propriétés
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)13(15)16-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHGIXXSWVEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069324 | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59354-71-1 | |
| Record name | 1,1-Dimethyl-2-phenylethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59354-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-phenylethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper "Fragrance material review on 1,1-Dimethyl-2-phenylethyl isobutyrate"?
A1: The research paper likely delves into the properties and applications of 1,1-Dimethyl-2-phenylethyl isobutyrate specifically as a fragrance material. This could include aspects like its odor profile, safety in fragrance applications, and potential formulation strategies.
Q2: Is there information available on the safety of 1,1-Dimethyl-2-phenylethyl isobutyrate in the context of fragrance use?
A2: While the provided abstract does not offer specifics, the paper title mentioning "Fragrance material review" suggests it likely discusses safety aspects. [] Fragrance material reviews often cover toxicological data, allergenicity assessments, and usage guidelines relevant to ensuring safe application in perfumes and cosmetics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


